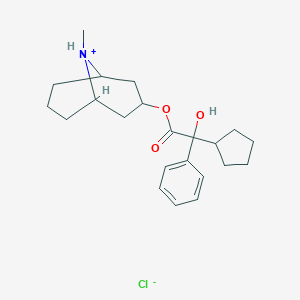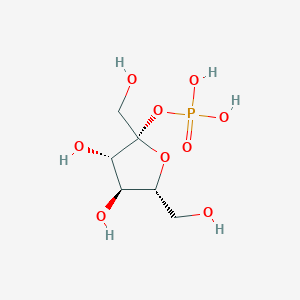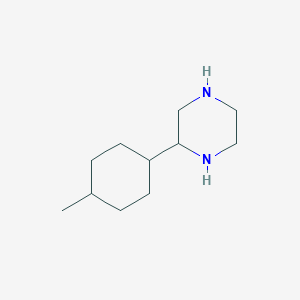
2-(4-Methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylcyclohexyl)piperazine (MCHP) is a chemical compound that belongs to the piperazine family. It is a cyclic amine that is widely used in scientific research due to its ability to interact with various receptors in the brain. MCHP is a potent agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. In
作用機序
2-(4-Methylcyclohexyl)piperazine exerts its effects by binding to and activating the 5-HT1A and 5-HT2A receptors in the brain. These receptors are part of the serotonin system, which plays a crucial role in regulating mood, anxiety, and cognition. Activation of the 5-HT1A receptor by 2-(4-Methylcyclohexyl)piperazine leads to an increase in serotonin release, which in turn leads to anxiolytic and antidepressant-like effects. Activation of the 5-HT2A receptor by 2-(4-Methylcyclohexyl)piperazine leads to changes in neuronal activity and synaptic plasticity, which are thought to underlie the cognitive effects of 2-(4-Methylcyclohexyl)piperazine.
Biochemical and Physiological Effects:
2-(4-Methylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase serotonin release in the brain, which leads to anxiolytic and antidepressant-like effects. 2-(4-Methylcyclohexyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and plasticity. Additionally, 2-(4-Methylcyclohexyl)piperazine has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory.
実験室実験の利点と制限
2-(4-Methylcyclohexyl)piperazine is a useful tool for investigating the role of serotonin receptors in the brain. It has several advantages over other compounds, including its high potency and selectivity for the 5-HT1A and 5-HT2A receptors. However, there are also limitations to the use of 2-(4-Methylcyclohexyl)piperazine in lab experiments. For example, 2-(4-Methylcyclohexyl)piperazine has a relatively short half-life, which can make it challenging to study its effects over extended periods. Additionally, 2-(4-Methylcyclohexyl)piperazine has been shown to have some off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 2-(4-Methylcyclohexyl)piperazine. One promising area is the development of new drugs that target the serotonin system for the treatment of mood disorders. 2-(4-Methylcyclohexyl)piperazine could serve as a starting point for the development of new drugs with improved potency and selectivity. Another future direction is the investigation of the molecular mechanisms underlying the cognitive effects of 2-(4-Methylcyclohexyl)piperazine. Understanding these mechanisms could lead to the development of new drugs for the treatment of cognitive disorders. Finally, there is a need for further research to clarify the off-target effects of 2-(4-Methylcyclohexyl)piperazine and to develop new compounds with improved specificity.
合成法
2-(4-Methylcyclohexyl)piperazine can be synthesized through a series of chemical reactions involving the condensation of 4-methylcyclohexanone with piperazine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires careful temperature control and purification to obtain a high yield of pure 2-(4-Methylcyclohexyl)piperazine. The synthesis of 2-(4-Methylcyclohexyl)piperazine is a complex process that requires specialized knowledge and equipment, making it challenging for non-experts to produce.
科学的研究の応用
2-(4-Methylcyclohexyl)piperazine is a versatile compound that has been used in various scientific studies to investigate the role of serotonin receptors in the brain. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs for the treatment of mood disorders. 2-(4-Methylcyclohexyl)piperazine has also been used to study the effects of serotonin on cognitive function, memory, and learning. Additionally, 2-(4-Methylcyclohexyl)piperazine has been used as a tool to investigate the molecular mechanisms underlying drug addiction and withdrawal.
特性
CAS番号 |
100416-32-8 |
|---|---|
分子式 |
C11H22N2 |
分子量 |
182.31 g/mol |
IUPAC名 |
2-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h9-13H,2-8H2,1H3 |
InChIキー |
BSTJHDVMXXIZEN-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C2CNCCN2 |
正規SMILES |
CC1CCC(CC1)C2CNCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



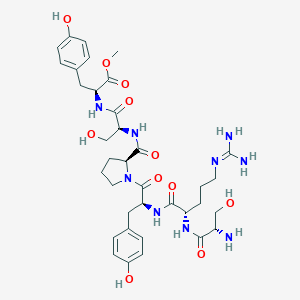
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
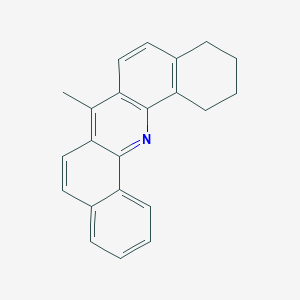



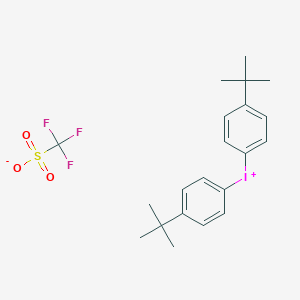
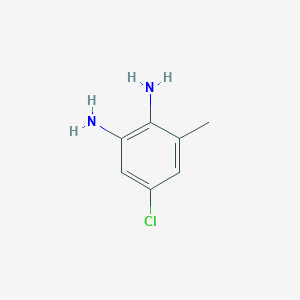
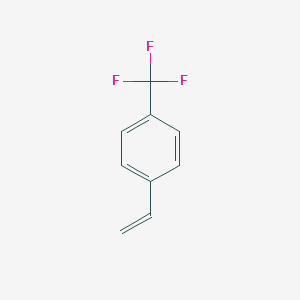
![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
